molecular formula C5H6ClNO2S2 B2886377 2-Chloro-5-(methylsulfonylmethyl)-1,3-thiazole CAS No. 866039-50-1

2-Chloro-5-(methylsulfonylmethyl)-1,3-thiazole

Cat. No. B2886377
CAS RN: 866039-50-1
M. Wt: 211.68
InChI Key: VFNPRMLMXYARFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including the reactants, products, and conditions of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties may include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .

Safety and Hazards

This involves studying the toxicological properties of the compound, including its acute and chronic effects on health, its physical and chemical hazards, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications of the compound .

properties

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-11(8,9)3-4-2-7-5(6)10-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNPRMLMXYARFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methylsulfonylmethyl)-1,3-thiazole

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